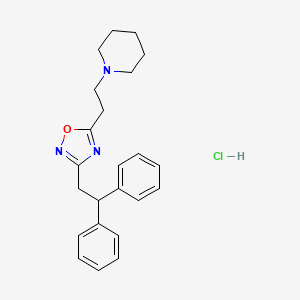

Lifarizine

Übersicht

Beschreibung

Lifarizine ist ein neuartiger Ionenkanal-Modulator, der für seine neuroprotektiven Eigenschaften bekannt ist. Es wurde ausgiebig auf sein Potenzial zur Behandlung von Erkrankungen wie zerebraler Ischämie und Schlaganfall untersucht. This compound wirkt durch Blockierung von Natrium- und Kalziumkanälen, was zur Reduzierung neuronaler Schäden während ischämischer Ereignisse beiträgt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht allgemein veröffentlicht. Es ist bekannt, dass die Synthese die Verwendung spezifischer Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen. Der Prozess gewährleistet eine hohe Reinheit und Konsistenz des Endprodukts. Die Produktionsmethoden sind so konzipiert, dass sie kostengünstig und skalierbar sind, um den Anforderungen klinischer und Forschungsanwendungen gerecht zu werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lifarizine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of clinical and research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lifarizine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine pharmakologischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehydroxylierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Sonde in biochemischen Assays verwendet, um die Modulation von Ionenkanälen zu untersuchen.

Biologie: Untersucht auf seine neuroprotektiven Wirkungen in Modellen der zerebralen Ischämie und des Schlaganfalls.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Schlaganfall und anderen neurodegenerativen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer neuroprotektiver Medikamente und als Referenzverbindung in pharmakologischen Studien eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spannungsabhängige Natrium- und Kalziumkanäle blockiert. Diese Wirkung trägt zur Stabilisierung der neuronalen Membranen und zur Reduzierung des Einstroms von Kalziumionen bei, die während ischämischer Ereignisse zum Zelltod führen können. Die molekularen Zielstrukturen von this compound umfassen bestimmte Subtypen von Natrium- und Kalziumkanälen, und seine neuroprotektiven Wirkungen werden durch die Hemmung dieser Kanäle vermittelt .

Wissenschaftliche Forschungsanwendungen

Lifarizine has a wide range of scientific research applications, including:

Chemistry: Used as a probe in biochemical assays to study ion channel modulation.

Biology: Investigated for its neuroprotective effects in models of cerebral ischemia and stroke.

Medicine: Explored as a potential therapeutic agent for treating stroke and other neurodegenerative conditions.

Industry: Utilized in the development of new neuroprotective drugs and as a reference compound in pharmacological studies

Wirkmechanismus

Lifarizine exerts its effects by blocking voltage-dependent sodium and calcium channels. This action helps to stabilize neuronal membranes and reduce the influx of calcium ions, which can lead to cell death during ischemic events. The molecular targets of this compound include specific subtypes of sodium and calcium channels, and its neuroprotective effects are mediated through the inhibition of these channels .

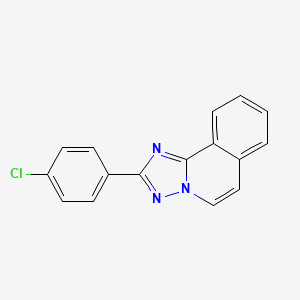

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

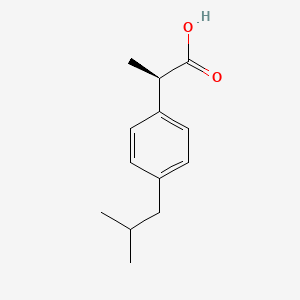

Cyclizin: Ein Antihistaminikum mit ähnlichen Ionenkanal-blockierenden Eigenschaften.

Meclizin: Ein weiteres Antihistaminikum, das einige pharmakologische Wirkungen mit Lifarizine teilt.

Cinnarizine: Ein Kalziumkanalblocker mit neuroprotektiven Eigenschaften.

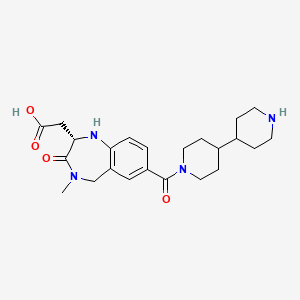

Einzigartigkeit von this compound

This compound ist einzigartig in seiner dualen Wirkung auf sowohl Natrium- als auch Kalziumkanäle, was im Vergleich zu anderen ähnlichen Verbindungen eine breitere neuroprotektive Wirkung bietet. Seine Fähigkeit, mehrere Ionenkanäle zu modulieren, macht es zu einer vielseitigen Verbindung bei der Behandlung von ischämischen Erkrankungen .

Eigenschaften

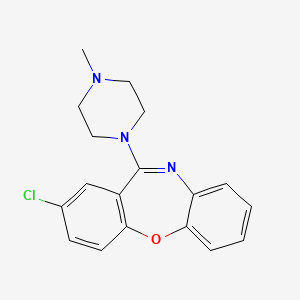

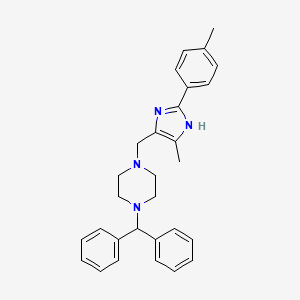

IUPAC Name |

1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDFEXRUDGWNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869632 | |

| Record name | 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119514-66-8 | |

| Record name | Lifarizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIFARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

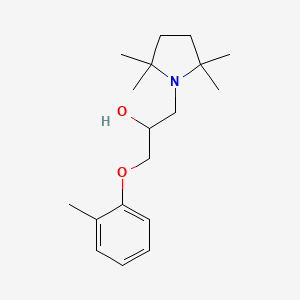

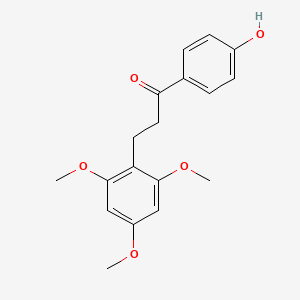

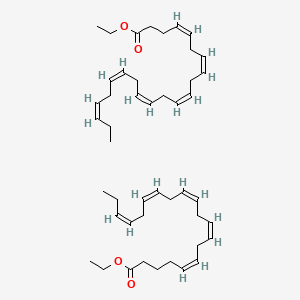

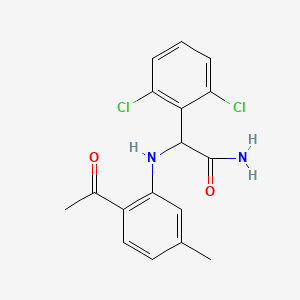

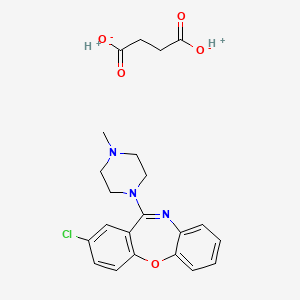

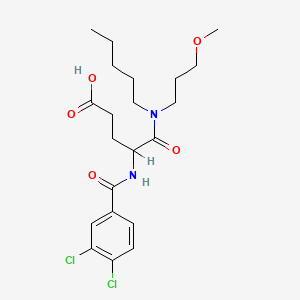

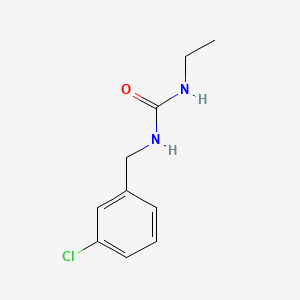

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.